2-Bromo-5-chloro-3-fluoroisonicotinic acid

Vue d'ensemble

Description

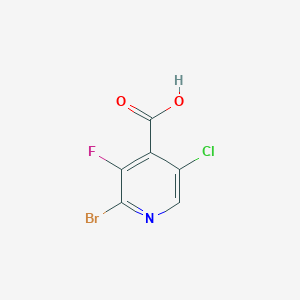

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a heterocyclic aromatic compound with the molecular formula C6H2BrClFNO2 and a molecular weight of 254.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an isonicotinic acid core, making it a valuable building block in organic synthesis and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of isonicotinic acid derivatives, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the aromatic ring . The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and fluorinating agents like Selectfluor .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-chloro-3-fluoroisonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing isonicotinic acid derivatives exhibit potential anticancer activities. Specifically, 2-Bromo-5-chloro-3-fluoroisonicotinic acid has been studied for its ability to inhibit the eIF4E protein, which is implicated in various cancers, including colon and breast cancer. The inhibition of eIF4E can disrupt cancer cell proliferation, making this compound a candidate for further drug development against eIF4E-dependent malignancies .

Pharmaceutical Development

This compound serves as an intermediate in synthesizing various pharmaceuticals. Its structural modifications allow for the development of drugs targeting specific biological pathways. For instance, the introduction of halogens like bromine and chlorine can enhance the lipophilicity and biological activity of the resulting compounds, which is crucial for drug efficacy .

Agrochemicals

Pesticide Formulation

The unique chemical structure of this compound makes it suitable for developing novel agrochemicals. Its halogenated nature can improve the stability and effectiveness of pesticide formulations against pests and diseases in crops. Studies have shown that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts .

Material Science

Fluorinated Polymers

In material science, fluorinated compounds are crucial for creating advanced materials with desirable properties such as chemical resistance and thermal stability. This compound can be used as a building block in synthesizing fluorinated polymers, which find applications in coatings and membranes .

-

Inhibition of Cancer Cell Proliferation

A study demonstrated that derivatives of isonicotinic acid could significantly reduce the proliferation of cancer cells by targeting the eIF4E pathway. The application of this compound showed promising results in vitro, warranting further investigation into its pharmacokinetics and therapeutic efficacy . -

Development of Fluorinated Pesticides

Research into agrochemical applications revealed that fluorinated derivatives exhibit increased potency against specific pests. The incorporation of this compound into pesticide formulations improved their effectiveness while reducing required dosages, thus minimizing environmental impact .

Mécanisme D'action

The mechanism of action of 2-Bromo-5-chloro-3-fluoroisonicotinic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its ability to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-5-fluoroisonicotinic acid

- 2-Chloro-5-fluoroisonicotinic acid

- 2-Bromo-3-fluoroisonicotinic acid

Uniqueness

2-Bromo-5-chloro-3-fluoroisonicotinic acid is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the isonicotinic acid core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Activité Biologique

2-Bromo-5-chloro-3-fluoroisonicotinic acid (CAS No. 514798-01-7) is a halogenated derivative of isonicotinic acid, characterized by the presence of bromine, chlorine, and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although research on its specific mechanisms and efficacy remains limited. This article summarizes the known biological activities, potential applications, and ongoing research related to this compound.

- Molecular Formula : C₆H₂BrClFNO₂

- Molecular Weight : 254.44 g/mol

- Structure : The compound features a pyridine ring with halogen substitutions that may influence its reactivity and biological interactions.

Antimicrobial Properties

Limited studies have indicated that this compound may exhibit antimicrobial activity. A notable study published in Bioorganic & Medicinal Chemistry Letters explored various halogenated isonicotinic acid derivatives, including this compound. The results suggested moderate antibacterial activity against certain Gram-positive bacteria strains, although further investigation is needed to confirm these findings and elucidate the underlying mechanisms of action .

Radiopharmaceutical Applications

The compound serves as a precursor for synthesizing radiopharmaceuticals. A study published in Nuclear Medicine and Biology highlighted its use in developing novel radiofluorinated nicotinic acetylcholine receptor (nAChR) antagonists for positron emission tomography (PET) imaging. This application underscores its potential role in diagnostic imaging and therapeutic monitoring .

The precise mechanism of action for this compound remains largely unknown due to the limited scope of research. However, the presence of halogens suggests potential for nucleophilic substitution reactions, which are significant in synthetic organic chemistry . Understanding the interactions between this compound and biological macromolecules is crucial for advancing knowledge about its efficacy and safety.

Comparative Analysis with Similar Compounds

The unique combination of bromine, chlorine, and fluorine distinguishes this compound from structurally similar compounds. Below is a comparison table highlighting some analogs:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Bromoisonicotinic Acid | C₆H₄BrN₃O₂ | Lacks chlorine and fluorine |

| 5-Chloroisonicotinic Acid | C₆H₄ClN₃O₂ | Contains only chlorine |

| 3-Fluoroisonicotinic Acid | C₆H₄FN₃O₂ | Contains only fluorine |

This table illustrates how the distinct halogen substitutions may confer specific biological activities or chemical reactivities not present in other similar compounds .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluating various halogenated derivatives found that this compound demonstrated moderate antibacterial effects against selected bacterial strains, warranting further exploration into its therapeutic potential .

- Radiopharmaceutical Development : Research utilizing this compound as a precursor for radiofluorinated compounds indicates its significance in developing diagnostic tools for PET imaging .

Propriétés

IUPAC Name |

2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-5-4(9)3(6(11)12)2(8)1-10-5/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVYYWFRDLOAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451381 | |

| Record name | 2-Bromo-5-chloro-3-fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514798-01-7 | |

| Record name | 2-Bromo-5-chloro-3-fluoro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514798-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloro-3-fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.